molecular formula C5H6BrN3 B596827 (5-Bromopyrimidin-2-yl)methanamine CAS No. 1240783-02-1

(5-Bromopyrimidin-2-yl)methanamine

Cat. No.: B596827
CAS No.: 1240783-02-1
M. Wt: 188.028
InChI Key: PGHBRKZCXZVOSO-UHFFFAOYSA-N
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Description

(5-Bromopyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyrimidin-2-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-bromopyrimidine with formaldehyde and ammonia under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.

Scientific Research Applications

(5-Bromopyrimidin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyrimidin-2-yl)methanamine
  • (5-Fluoropyrimidin-2-yl)methanamine
  • (5-Iodopyrimidin-2-yl)methanamine

Uniqueness

(5-Bromopyrimidin-2-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and is used in distinct synthetic applications.

Properties

IUPAC Name

(5-bromopyrimidin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHBRKZCXZVOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80680985
Record name 1-(5-Bromopyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240783-02-1
Record name 1-(5-Bromopyrimidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80680985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-bromopyrimidin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methylamine (2.0 M in methanol, 40 mL, 80 mmol) was added to 5-bromo-2-chloropyrimidine (5.6 g, 29.0 mmol) in a sealable reaction vessel. After allowing to vent for a few minutes, the vessel was sealed, placed behind a safety shield and heated in a 115° C. oil bath for 48 hours. Upon cooling the volatiles were removed in vacuo. The material was dissolved in CH2Cl2 (200 mL) and washed with 1M NaOH (40 mL). The aqueous layer was extracted further with CH2Cl2 (2×50 mL). The combined organics were dried over MgSO4, filtered and concentrated yielding an off white solid (5.1 g, 93%). LCMS (m/z): 188.0/190.0 (MH+).
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Yield
93%

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